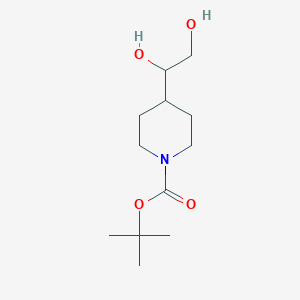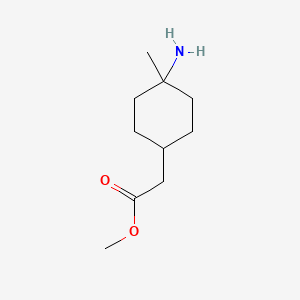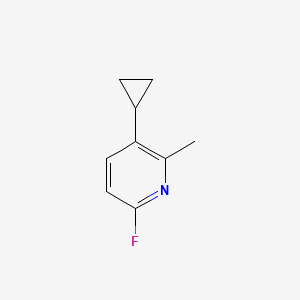
2-Chloro-1-fluoro-3-(isocyanatomethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-fluoro-3-(isocyanatomethyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a chloro, fluoro, and isocyanatomethyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-fluoro-3-(isocyanatomethyl)benzene typically involves the introduction of the isocyanatomethyl group to a pre-functionalized benzene ring. One common method involves the reaction of 2-chloro-1-fluoro-3-(methyl)benzene with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent safety measures are implemented to handle hazardous reagents like phosgene.
化学反应分析
Types of Reactions
2-Chloro-1-fluoro-3-(isocyanatomethyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro groups can be substituted by nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Addition Reactions: The isocyanate group can participate in addition reactions with alcohols or amines to form urethanes or ureas.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation, typically under acidic conditions.
Addition Reactions: Alcohols or amines in the presence of a catalyst such as dibutyltin dilaurate (DBTDL) at room temperature.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Electrophilic Aromatic Substitution: Formation of nitro or sulfonic acid derivatives.
Addition Reactions: Formation of urethanes or ureas.
科学研究应用
2-Chloro-1-fluoro-3-(isocyanatomethyl)benzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Utilized in the development of polymers and advanced materials with specific properties.
Pharmaceuticals: Potential intermediate in the synthesis of pharmaceutical compounds.
Agricultural Chemicals: Used in the synthesis of agrochemicals such as herbicides and pesticides.
作用机制
The mechanism of action of 2-Chloro-1-fluoro-3-(isocyanatomethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable products. The chloro and fluoro groups can undergo substitution reactions, altering the electronic properties of the benzene ring and influencing its reactivity.
相似化合物的比较
Similar Compounds
- 1-Chloro-3-fluoro-2-(isocyanatomethyl)benzene
- 2-Chloro-4-fluoro-1-(isocyanatomethyl)benzene
- 4-Fluorobenzyl isocyanate
Uniqueness
2-Chloro-1-fluoro-3-(isocyanatomethyl)benzene is unique due to the specific positioning of the chloro, fluoro, and isocyanatomethyl groups on the benzene ring. This unique arrangement imparts distinct reactivity and properties compared to its analogs. For instance, the presence of both electron-withdrawing (chloro and fluoro) and electron-donating (isocyanatomethyl) groups can lead to unique electronic effects, influencing its behavior in chemical reactions.
属性
CAS 编号 |
2649058-19-3 |
|---|---|
分子式 |
C8H5ClFNO |
分子量 |
185.58 g/mol |
IUPAC 名称 |
2-chloro-1-fluoro-3-(isocyanatomethyl)benzene |
InChI |
InChI=1S/C8H5ClFNO/c9-8-6(4-11-5-12)2-1-3-7(8)10/h1-3H,4H2 |
InChI 键 |
GPAUVBOOLNGINP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)F)Cl)CN=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




amino}acetic acid hydrochloride](/img/structure/B13514235.png)

![Tert-butyl 2-(aminomethyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxylate hydrochloride](/img/structure/B13514246.png)
![7-(Prop-2-enoyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylicacid](/img/structure/B13514251.png)



![2-[(Tert-butoxycarbonyl)amino]-5-phenylthiophene-3-carboxylic acid](/img/structure/B13514292.png)




